molecular formula C18H16N6O B2774213 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-27-2

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2774213
CAS RN: 892761-27-2
M. Wt: 332.367
InChI Key: JIPUFXZOXNNFON-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as EPO-TA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in medicine and biology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including those synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, have been explored for their antimicrobial activities. Studies have shown that these compounds can possess good to moderate activities against various microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing oxadiazole derivatives, when linked with penicillanic acid or cephalosporanic acid moieties, has been investigated. These compounds were assessed for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity, indicating their potential in the development of novel therapeutic agents (Başoğlu et al., 2013).

Anticancer Applications

A series of carbazole derivatives have been synthesized and evaluated for their anticancer activities. Among these, certain compounds exhibited significant activity against human cancer cell lines, such as the MCF7 breast cancer cell line, highlighting the potential of triazole and oxadiazole derivatives in cancer therapy (Sharma et al., 2014).

Synthesis Methodologies

Research into the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate has developed efficient methods for producing these compounds. This research not only expands the chemical toolkit for creating novel triazole derivatives but also contributes to the broader field of synthetic chemistry (Shen & Zhang, 2015).

properties

IUPAC Name

3-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-2-12-8-10-14(11-9-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-11H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPUFXZOXNNFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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